Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N4O5S2 and its molecular weight is 502.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds have been used extensively as reactants to form a variety of heterocyclic compounds . These compounds often have diverse biological activities, which suggests that they may interact with multiple targets .
Mode of Action
It’s known that similar compounds can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds enables these reactions .
Biochemical Pathways
Similar compounds have been shown to be important precursors for heterocyclic synthesis , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s predicted boiling point is 4371±450 °C and its predicted density is 126±01 g/cm3 . These properties may impact the compound’s bioavailability.
Result of Action
Similar compounds have been reported to have diverse biological activities , suggesting that this compound may also have multiple effects at the molecular and cellular levels.
Action Environment
It’s known that similar compounds can react under different conditions , suggesting that environmental factors may indeed influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in various biochemical reactions .
Cellular Effects
The effects of Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate on various types of cells and cellular processes are currently being studied . Preliminary studies suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently being studied . This includes investigations into the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on the effects of different dosages of this compound in animal models are currently underway . These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently being investigated . This includes studies on any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues . This includes studies on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studies on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Properties
IUPAC Name |
ethyl 4-[4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2/c1-2-32-23(29)26-11-13-27(14-12-26)34(30,31)17-9-7-16(8-10-17)21(28)25-22-19(15-24)18-5-3-4-6-20(18)33-22/h7-10H,2-6,11-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFHYNCLDMYKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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